REACTION_CXSMILES
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[C-:1]#[N:2].[K+].[CH3:4][O:5][C:6]1[CH:21]=[CH:20][C:9]([C:10](=O)[CH:11]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:8][CH:7]=1.CC(O)=[O:24]>O.COCCO>[CH3:4][O:5][C:6]1[CH:21]=[CH:20][C:9]([CH:10]([C:11](=[O:24])[CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:1]#[N:2])=[CH:8][CH:7]=1 |f:0.1|
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Name
|
|
Quantity
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11.27 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
27.51 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C(C=CC2=CC=CC=C2)=O)C=C1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
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CC(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
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Details
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The reaction is complete in <10 min
|
Type
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EXTRACTION
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Details
|
Extract the mixture with EtOAc
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Type
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WASH
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Details
|
wash with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallize the resulting solid from CH2Cl2 /MeOH
|
Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C(C=C1)C(C#N)C(CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.07 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |